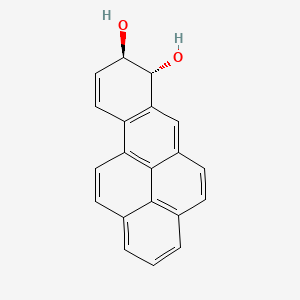

(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene

描述

(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene: is a polycyclic aromatic hydrocarbon derivative. It is a metabolite of benzo(a)pyrene, which is a well-known environmental pollutant and carcinogen. This compound is of significant interest due to its potential biological activity and its role in the metabolic pathways of polycyclic aromatic hydrocarbons.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene typically involves the reduction of benzo(a)pyrene. One common method is the photochemical reduction of pyrene in the presence of triphenyltin hydride . This process involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene, followed by re-aromatization to yield the desired compound.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specific and research-focused applications. the general approach would involve large-scale photochemical reduction and subsequent purification processes to ensure high purity and yield.

化学反应分析

Types of Reactions:

Reduction: Reduction reactions can be performed using sodium or other reducing agents to yield radical anions.

Substitution: Electrophilic aromatic substitution reactions are common, with bromination being a notable example.

Common Reagents and Conditions:

Oxidation: Chromate reagents under acidic conditions.

Reduction: Sodium in liquid ammonia or other reducing environments.

Substitution: Bromine in nitrobenzene or similar solvents.

Major Products:

Oxidation: Perinaphthenone and naphthalene-1,4,5,8-tetracarboxylic acid.

Reduction: Radical anions and other reduced forms.

Substitution: Brominated derivatives such as 1,3,6-tribromopyrene.

科学研究应用

Carcinogenicity Studies

One of the primary applications of trans-B[a]P-diol is in the study of carcinogenic mechanisms. Research indicates that trans-B[a]P-diol exhibits potent carcinogenic activity. In a study involving mouse skin, it was found that topical application of trans-B[a]P-diol led to tumor formation comparable to that induced by B[a]P itself, demonstrating its effectiveness as a proximate carcinogen .

Key Findings:

- Tumor Induction : Trans-B[a]P-diol was shown to be equipotent to B[a]P in inducing tumors at low doses.

- Mechanistic Insights : The compound's carcinogenicity is linked to its metabolic conversion into highly reactive and mutagenic forms that can interact with cellular macromolecules like DNA .

DNA Interaction

Trans-B[a]P-diol has been extensively studied for its reactivity with DNA. It has been shown to form stable adducts with deoxyguanosine, which are critical markers for genotoxicity . The formation of these DNA adducts is a crucial step in understanding how PAHs contribute to cancer development.

Research Highlights:

- Genotoxic Potential : Studies have demonstrated that trans-B[a]P-diol can alkylate DNA, leading to mutations that may initiate carcinogenesis .

- Comparative Reactivity : When compared with other metabolites like benzo(a)pyrene-7,8-dione, trans-B[a]P-diol showed distinct patterns of reactivity with native and deproteinized DNA .

Environmental Applications

Trans-B[a]P-diol also plays a role in environmental toxicology and bioremediation strategies. Given its persistence in the environment and potential toxicity, understanding its behavior and degradation pathways is essential for developing effective remediation techniques.

Bioremediation Insights:

- Microbial Transformation : Certain microorganisms can metabolize PAHs like trans-B[a]P-diol, offering potential strategies for bioremediation. Enhanced microbial processes can be engineered to improve the breakdown of these hazardous compounds in contaminated environments .

- Environmental Monitoring : Due to its stability and toxicity, trans-B[a]P-diol serves as a marker for assessing PAH contamination levels in soil and water systems .

Case Studies

Several case studies illustrate the applications of trans-B[a]P-diol in research:

- Carcinogenicity Assessment :

- DNA Adduct Formation :

-

Bioremediation Studies :

- Investigations into microbial communities capable of degrading PAHs have highlighted the importance of understanding the metabolic pathways involving compounds like trans-B[a]P-diol. These studies emphasize the integration of microbiology with environmental engineering for effective pollutant removal .

作用机制

The mechanism of action of (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates a signal transduction pathway that leads to oxidative stress, inflammation, and genetic toxicity . This pathway is crucial in understanding its carcinogenic potential and its effects on cellular functions.

相似化合物的比较

Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.

1,3,6-tribromopyrene: A brominated derivative used in synthetic chemistry.

Peropyrene and Teropyrene: Extended conjugated derivatives with unique photophysical properties.

Uniqueness: (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene is unique due to its specific hydroxylation pattern, which significantly influences its biological activity and its interactions with molecular targets. This makes it a valuable compound for studying the detailed mechanisms of polycyclic aromatic hydrocarbon metabolism and toxicity.

生物活性

(-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo(a)pyrene (BP-diol) is a metabolite of the carcinogenic polycyclic aromatic hydrocarbon (PAH) benzo(a)pyrene (BaP). This compound has garnered significant interest due to its biological activity, particularly its role in carcinogenesis and mutagenesis. This article reviews the biological activity of BP-diol, highlighting its mechanisms of action, metabolic pathways, and implications for health.

BP-diol is formed through the enzymatic reduction of BaP by cytochrome P450 enzymes. It can undergo further oxidation to form benzo(a)pyrene-7,8-dione (BPQ), a highly reactive metabolite that can covalently bind to DNA, leading to mutagenic effects . The metabolic pathway is crucial for understanding the compound's biological activity.

Carcinogenicity

Research indicates that BP-diol exhibits potent carcinogenic properties. In studies involving mouse skin models, topical application of BP-diol resulted in tumor formation comparable to BaP itself. Specifically, at a dose of 0.15 µmol applied biweekly, BP-diol was found to be equipotent to BaP in inducing tumors .

Mutagenicity

The mutagenic potential of BP-diol has been demonstrated through various assays. For instance, it has been shown to induce mutations in bacterial and mammalian cell lines. The compound's ability to form DNA adducts contributes significantly to its mutagenic profile .

Case Studies and Experimental Findings

Several studies have investigated the biological effects of BP-diol:

- DNA Adduct Formation : In isolated rat hepatocytes treated with BPQ (the oxidized form of BP-diol), approximately 30% of the radioactivity from labeled compounds was incorporated into DNA. This suggests a direct interaction with genetic material, leading to fragmentation and potential carcinogenic outcomes .

- Comparative Carcinogenicity : A study comparing the carcinogenic effects of optically pure forms of BP-diol revealed marked differences in activity. The (-)-enantiomer exhibited higher carcinogenic potential than its (+)-counterpart in newborn mice models .

- Oxidative Stress Response : The activation of the aryl hydrocarbon receptor (AhR) by BP-diol has been linked to oxidative stress responses in cells. This pathway may mediate inflammation and contribute to tumor progression .

Data Tables

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Tumor induction comparable to BaP | Topical application on mouse skin |

| Study 2 | DNA adduct formation in hepatocytes | Radioactive labeling and DNA isolation |

| Study 3 | Higher carcinogenicity in (-)-enantiomer | Comparative analysis in newborn mice |

属性

IUPAC Name |

(7R,8R)-7,8-dihydrobenzo[a]pyrene-7,8-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-10,17,20-22H/t17-,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXRLMMGARHIIC-YLJYHZDGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(C5O)O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=C[C@H]([C@@H]5O)O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801232927 | |

| Record name | (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60864-95-1 | |

| Record name | (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60864-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(a)pyrene, 7,8-dihydro-7,8-dihydroxy-, (-)-trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060864951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801232927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。